molecular formula C9H5BrF2O B2508485 3-Bromo-2-(difluoromethyl)-1-benzofuran CAS No. 2248282-73-5

3-Bromo-2-(difluoromethyl)-1-benzofuran

Cat. No.: B2508485
CAS No.: 2248282-73-5
M. Wt: 247.039
InChI Key: AEOHNASTRHGVII-UHFFFAOYSA-N
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Description

3-Bromo-2-(difluoromethyl)-1-benzofuran is a halogenated benzofuran derivative characterized by a bromine atom at the 3-position and a difluoromethyl (–CF₂H) group at the 2-position of the benzofuran scaffold. The difluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it a candidate for drug discovery and material science applications . Its bromine substituent facilitates further functionalization via cross-coupling reactions, as demonstrated in palladium-catalyzed domino reactions .

Properties

IUPAC Name

3-bromo-2-(difluoromethyl)-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF2O/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOHNASTRHGVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(difluoromethyl)-1-benzofuran typically involves the bromination of 2-(difluoromethyl)-1-benzofuran. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reactivity and selectivity of the bromination process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(difluoromethyl)-1-benzofuran undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of 2-(difluoromethyl)-1-benzofuran derivatives with various functional groups.

    Oxidation: Formation of 2-(difluoromethyl)-1-benzofuran-3-one or 2-(difluoromethyl)-1-benzofuran-3-carboxylic acid.

    Reduction: Formation of 2-methyl-1-benzofuran.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
The compound has been explored as a potential building block in the synthesis of anticancer agents. Its structure allows for modifications that can enhance biological activity. For instance, benzofuran derivatives have shown promising results in targeting cancer cell lines due to their ability to interfere with cellular mechanisms involved in tumor growth .

Neurological Disorders
Research indicates that compounds similar to 3-Bromo-2-(difluoromethyl)-1-benzofuran may interact with specific molecular targets associated with neurological disorders. The difluoromethyl group is known to enhance metabolic stability and binding affinity, making it a suitable candidate for drug development aimed at conditions such as Alzheimer's disease or schizophrenia.

Materials Science

Organic Electronics
In materials science, this compound is being investigated for its electronic properties. Its potential applications include use in organic semiconductors and light-emitting diodes (LEDs). The unique structural features of benzofuran compounds contribute to their ability to conduct electricity and emit light, which is crucial for the development of advanced electronic devices.

Biological Studies

Biochemical Assays
This compound serves as a valuable probe in biochemical assays aimed at studying enzyme interactions and cellular pathways. The presence of the bromine atom facilitates halogen bonding, which can enhance the specificity of interactions with target proteins, thereby improving the accuracy of biochemical assays .

Case Study 1: Anticancer Activity

A study evaluated a series of benzofuran derivatives, including those based on this compound, against human ovarian cancer cell lines (A2780). The results indicated that certain modifications led to significant anticancer activity, suggesting that further exploration of this compound could yield effective therapeutic agents .

Case Study 2: Neurological Targeting

Research on the interaction of difluoromethylated benzofurans with KAT6A enzymes demonstrated that modifications at specific positions could lead to enhanced inhibitory effects on cancer cell proliferation. Compounds exhibiting potent activity were identified, highlighting the importance of structural optimization in drug design .

Data Summary Table

Application Area Specific Use Findings/Results
Medicinal ChemistryAnticancer agentsEffective against various cancer cell lines
Neurological disorder treatmentsPotential for targeting specific molecular pathways
Materials ScienceOrganic semiconductorsPromising electronic properties for device applications
Biological StudiesBiochemical assaysEnhanced specificity in enzyme interactions

Mechanism of Action

The mechanism of action of 3-Bromo-2-(difluoromethyl)-1-benzofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the enzyme structure.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Compound Name Substituents Molecular Weight Key Properties/Applications Synthesis Yield/Conditions Reference ID
3-Bromo-2-(difluoromethyl)-1-benzofuran 3-Br, 2-CF₂H ~243.0 g/mol Enhanced metabolic stability; fungicidal potential Pd(0)-catalyzed reactions (specifics not detailed)
5-Bromo-2-methyl-3-phenylsulfonyl-1-benzofuran 5-Br, 2-CH₃, 3-SO₂Ph 365.2 g/mol Planar benzofuran core (deviation: 0.012 Å); crystallographic studies Oxidation of sulfanyl precursors (73% yield)
5-Bromo-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran 5-Br, 2-(3-F-C₆H₄), 3-SOCH₃ 351.2 g/mol Non-planar sulfinyl group; solid-state structural analysis mCPBA oxidation (73% yield)
3-(4-Bromophenylsulfonyl)-5-chloro-2-methyl-1-benzofuran 3-SO₂(4-Br-C₆H₄), 5-Cl, 2-CH₃ 399.7 g/mol Antiproliferative activity (preliminary studies) Multi-step synthesis (yield not specified)
3-[Bromo(phenyl)methylene]isobenzofuran-1-one 3-Br, exocyclic C=Ph 301.1 g/mol Photoredox catalysis precursor; planar lactone structure Commercial availability (Parchem)

Key Observations:

  • Substituent Effects on Reactivity: The bromine at the 3-position in this compound enables cross-coupling reactions, similar to 3-bromo-2-(2-bromophenyl)benzofuran derivatives, which undergo Pd(0)-catalyzed domino reactions to form polycyclic aromatics .
  • Electron-Withdrawing Groups : The difluoromethyl group (–CF₂H) provides moderate electron-withdrawing effects compared to sulfonyl (–SO₂Ph) or sulfinyl (–SOPh) groups, which strongly polarize the benzofuran core and influence binding to biological targets (e.g., SH2 domains) .
  • Crystallographic Planarity : Derivatives like 5-bromo-2-methyl-3-phenylsulfonyl-1-benzofuran exhibit near-planar benzofuran rings (mean deviation: 0.012 Å), while sulfinyl or bulky substituents induce torsional angles (e.g., 84.83° in 5-bromo-2-methyl-3-(3-methylphenylsulfinyl)-1-benzofuran) .

Key Observations:

  • Agrochemical Utility: The difluoromethyl group in this compound enhances fungicidal activity, as seen in patented formulations for cereal disease control .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-2-(difluoromethyl)-1-benzofuran, and how are reaction conditions optimized?

  • Synthetic Routes :

  • Bromination : Start with benzofuran derivatives and use brominating agents like N-bromosuccinimide (NBS) or Br₂ in the presence of FeBr₃ as a catalyst to introduce bromine at the 3-position .
  • Difluoromethylation : Introduce the difluoromethyl group via formylation using formaldehyde derivatives under basic conditions (e.g., NaOH) or via radical-mediated fluorination .
    • Optimization : Control temperature (typically 0–60°C), solvent polarity (e.g., DMF or THF), and reaction time (12–24 hrs) to minimize side products. Monitor intermediates using TLC and confirm purity via HPLC .

Q. Which characterization techniques are critical for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify substituent positions and verify difluoromethyl integration (e.g., δ ~120 ppm for CF₂ in ¹⁹F NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ for C₉H₅BrF₂O) .
  • X-ray Crystallography : Single-crystal analysis using SHELXL (for refinement) and ORTEP-3 (for visualization) to resolve bond angles and packing interactions .

Advanced Research Questions

Q. How can crystallographic challenges in halogenated benzofuran derivatives be addressed?

  • Crystal Growth : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) to enhance crystal quality .
  • Data Collection : Employ high-resolution synchrotron sources for weakly diffracting crystals. Refine structures using SHELXL, accounting for disorder in halogen atoms (e.g., Br, F) .
  • Halogen Bonding Analysis : Identify Br···O/N interactions (distance ~3.2 Å) and π-stacking using Mercury software. For example, in 5-Bromo-2-phenyl-3-phenylsulfinyl-1-benzofuran, Br···π interactions stabilize the lattice .

Q. What strategies mitigate substituent effects on reactivity during functionalization?

  • Steric and Electronic Considerations :

  • The difluoromethyl group’s electron-withdrawing nature reduces nucleophilic aromatic substitution (NAS) reactivity. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation .
  • Bromine at the 3-position directs electrophilic substitution to the 5-position; optimize directing effects using DFT calculations .
    • Side Reactions : Competing debromination can occur under strong reducing conditions. Use mild reductants (e.g., NaBH₄) and monitor via LC-MS .

Q. How do structural variations in benzofuran derivatives impact biological activity?

  • Case Study :

  • Antiviral Activity : Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate shows enhanced activity due to halogenated aryl groups improving target binding .
  • Anticancer Potential : 2-Benzoyl-5-bromo-1-benzofuran-3-amine derivatives exhibit cytotoxicity via topoisomerase inhibition, with IC₅₀ values <10 µM in vitro .
    • Structure-Activity Relationship (SAR) : Fluorine and bromine substituents increase lipophilicity (logP ~2.5–3.5), enhancing membrane permeability .

Data Contradiction and Resolution

Q. How to resolve discrepancies in reported synthetic yields for halogenated benzofurans?

  • Root Causes :

  • Catalyst Variability : FeBr₃ vs. AlCl₃ in bromination alters yields (45% vs. 28%) due to Lewis acid strength .
  • Solvent Effects : DMF improves difluoromethylation yields (72%) vs. THF (55%) by stabilizing intermediates .
    • Resolution : Replicate conditions from peer-reviewed studies (e.g., ECHA protocols) and validate via controlled experiments .

Methodological Tools

Q. Which software tools are recommended for crystallographic analysis of benzofuran derivatives?

  • Refinement : SHELXL for small-molecule refinement (R-factor <0.05) and disorder modeling .
  • Visualization : ORTEP-3 for thermal ellipsoid plots and packing diagrams (e.g., π-stacking in 3-(4-Bromophenylsulfinyl)-5-chloro-1-benzofuran) .
  • Database Cross-Check : Use CCDC or ICSD to compare unit cell parameters (e.g., a=6.4192 Å, b=9.9185 Å for triclinic systems) .

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